TH 1217
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TH1217 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving chlorination, nitration, and boronation steps .
Industrial Production Methods
Industrial production of TH1217 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
TH1217 undergoes various chemical reactions, including:
Oxidation: TH1217 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: TH1217 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
Scientific Research Applications
TH1217 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of dCTPase and its effects on nucleotide metabolism.
Biology: Investigated for its role in modulating cellular processes and interactions with viral proteins.
Medicine: Explored for its potential in enhancing the efficacy of cytidine analogues in leukemia treatment and its anti-COVID-19 activity.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery
Mechanism of Action
TH1217 exerts its effects by selectively inhibiting dCTPase, an enzyme involved in nucleotide metabolism. By inhibiting dCTPase, TH1217 enhances the cytotoxic effects of cytidine analogues in leukemia cells. Additionally, it modulates interactions with SARS-CoV-2 proteins, contributing to its anti-COVID-19 activity. The molecular targets and pathways involved include the inhibition of dCTPase and the modulation of viral protein interactions .
Comparison with Similar Compounds
Similar Compounds
TH1216: Another dCTPase inhibitor with similar properties but different potency and selectivity.
TH1218: A compound with similar structure but different functional groups, leading to variations in activity and applications.
Uniqueness of TH1217
TH1217 stands out due to its high potency and selectivity as a dCTPase inhibitor, with an IC50 value of 47 nM. Its ability to enhance the cytotoxic effects of cytidine analogues and modulate interactions with SARS-CoV-2 makes it a unique and valuable compound in both cancer and viral research .
Properties
IUPAC Name |
1-[4-[(5,6-dichloro-2-methyl-4-nitrobenzimidazol-1-yl)methyl]phenyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BCl2N4O6/c1-11-24-19-15(7-14(22)18(23)20(19)26(30)31)25(11)8-12-3-5-13(6-4-12)21-27(2,9-16(28)32-21)10-17(29)33-21/h3-7H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFRCQHNILGMLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=CC=C(C=C3)CN4C(=NC5=C(C(=C(C=C54)Cl)Cl)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BCl2N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901022533 |
Source
|
Record name | ZINC1775962367 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901022533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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